molecular formula C17H15N3O3 B2730278 2-(4-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide CAS No. 880792-09-6

2-(4-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No. B2730278
CAS RN: 880792-09-6
M. Wt: 309.325
InChI Key: CGIBRWYRQZKOCB-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide, also known as MPPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications.

Scientific Research Applications

Cancer Research

Compounds structurally related to 2-(4-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide have been explored for their potential in cancer research. For instance, certain 1,3,4-oxadiazole derivatives have been evaluated as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), showing activity against lung cancer cell lines (Panchal, Rajput, & Patel, 2020). Additionally, 1,3,4-oxadiazole derivatives containing benzimidazole moieties have been synthesized and their structures determined using NMR techniques, contributing to the development of new chemotherapeutic agents (Ying-jun, 2012).

Synthesis and Characterization

The synthesis and characterization of similar compounds provide valuable insights into their potential applications. For example, the base-catalyzed hydrolysis and cyclization of substituted acetamide have been studied, which is relevant to understanding the behavior of this compound in various chemical environments (Mindl, Kaválek, Straková, & Štěrba, 1999).

Antimicrobial and Antioxidant Studies

The antimicrobial and antioxidant properties of 1,3,4-oxadiazole derivatives are also of interest. Research has shown that these compounds possess significant activity against various microbial species, making them potential candidates for the development of new antimicrobial agents (Gul et al., 2017). Additionally, certain 1,3,4-oxadiazole derivatives have exhibited anti-inflammatory properties, further expanding their potential therapeutic applications (Nargund, Reddy, & Hariprasad, 1994).

Chemoselective Synthesis

The chemoselective synthesis of compounds like N-(2-Hydroxyphenyl)acetamide demonstrates the versatility of this chemical class in synthesizing intermediates for drugs like antimalarials (Magadum & Yadav, 2018).

Potential in Developing Chemotherapeutic Agents

The design and synthesis of new 1,3,4-oxadiazole derivatives have been explored as promising chemotherapeutic agents. These compounds, including benzothiazole and hydrazone derivatives, have shown potential in antimicrobial and antitumor activities (Kaya et al., 2017).

Crystal Structure Analysis

The crystal structure and optical properties of orcinolic derivatives related to this compound have been analyzed, contributing to the understanding of their chemical properties and potential applications (Wannalerse et al., 2022).

properties

IUPAC Name

2-(4-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-12-7-9-14(10-8-12)22-11-15(21)18-17-16(19-23-20-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIBRWYRQZKOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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